1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone
Overview
Description
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone is a synthetic organic compound that belongs to the class of phenothiazines. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone typically involves the following steps:
Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Chlorination: The phenothiazine core is then chlorinated to introduce the chlorine atom at the 2-position.
Attachment of Pyridin-2-ylsulfanyl Group: The chlorinated phenothiazine is reacted with a pyridin-2-ylsulfanyl derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone may have several scientific research applications, including:
Chemistry: As a precursor for the synthesis of other phenothiazine derivatives.
Biology: Potential use in studying the effects of phenothiazine derivatives on biological systems.
Medicine: Investigation of its pharmacological properties, such as antipsychotic or antiemetic effects.
Mechanism of Action
The mechanism of action of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone would depend on its specific biological target. Phenothiazine derivatives typically exert their effects by interacting with neurotransmitter receptors, enzymes, or ion channels. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine.
Promethazine: An antihistamine phenothiazine.
Thioridazine: Another antipsychotic phenothiazine.
Uniqueness
1-(2-chloro-10H-phenothiazin-10-yl)-2-(pyridin-2-ylsulfanyl)ethanone is unique due to the presence of the pyridin-2-ylsulfanyl group, which may impart distinct chemical and biological properties compared to other phenothiazines.
Properties
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-2-pyridin-2-ylsulfanylethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS2/c20-13-8-9-17-15(11-13)22(14-5-1-2-6-16(14)25-17)19(23)12-24-18-7-3-4-10-21-18/h1-11H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOVRNCXMZTFFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CSC4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.